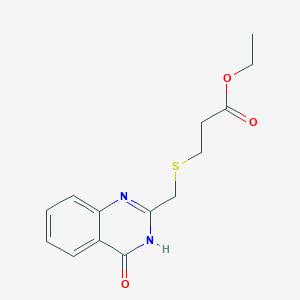

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反応の分析

2.1. Ester Hydrolysis

The ethyl propanoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Base-mediated saponification (e.g., KOH/ethanol) cleaves the ester to 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoic acid .

Example Reaction:

Ethyl ester+OH−→Propanoic acid+EtOH

Conditions: Reflux in ethanol with aqueous NaOH (2–4 h, 60–80°C) .

2.2. Thioether Oxidation

The methylthio (–SCH2–) linker is susceptible to oxidation:

Example Reaction:

–SCH2–H2O2–SO–CH2–excess H2O2–SO₂–CH2–

Conditions: Room temperature, 1–6 h .

2.3. Quinazolinone Core Reactivity

The 4-oxo group participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones. For example:

Example Reaction:

4-Oxo group+NH2NH2→Hydrazone+H2O

Conditions: Reflux in ethanol (4–6 h) .

Reaction Data Table

Stability and Reaction Optimization

-

Microwave-assisted synthesis : Reduces reaction time from 6 h to 10 min for analogous thioacetates .

Key Challenges

科学的研究の応用

Antimicrobial Properties

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate exhibits significant antimicrobial activity. Research has shown that quinazolinone derivatives can effectively inhibit the growth of various pathogens. For instance, compounds similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinazolinone A | S. aureus | 32 µg/mL |

| Quinazolinone B | E. coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound also shows promise in anticancer research. Quinazolinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that these compounds may induce apoptosis and inhibit cancer cell proliferation through multiple mechanisms, including modulation of signaling pathways related to cell survival and death .

Industrial Applications

Pharmaceutical Development

Due to its diverse biological activities, this compound has potential applications in the pharmaceutical industry for developing new therapeutic agents targeting inflammatory and infectious diseases.

Agricultural Use

The antimicrobial properties of this compound suggest potential use in agriculture as a biopesticide or fungicide, providing an environmentally friendly alternative to traditional chemical pesticides .

Table 2: Comparison of Quinazolinone Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl ester and thioether linkage | Antimicrobial, anticancer |

| 2-(4-Oxoquinazoline derivatives | Varies by substituent on the ring | Antibacterial, anti-inflammatory |

| 6-Iodoquinazoline derivatives | Iodine substitution on the ring | Anticancer |

作用機序

The mechanism of action of ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, the compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

類似化合物との比較

Similar Compounds

- 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives

- 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide

- 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives

Uniqueness

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is unique due to its specific structural features, such as the ethyl ester group and the thioether linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

生物活性

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The reaction proceeds through the formation of a thiolate intermediate, which subsequently reacts to yield the final product. The molecular formula for this compound is C18H16N2O3S .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that compounds with similar quinazolinone structures exhibit significant antibacterial activity against various pathogens. For instance, derivatives of quinazolinone have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinazolinone Derivative A | S. aureus | 32 µg/mL |

| Quinazolinone Derivative B | E. coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Studies have reported that compounds derived from quinazolinones possess anticancer properties. In vitro assays have demonstrated the ability of similar compounds to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Effects

In a study involving ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl acetate, researchers observed a dose-dependent reduction in cell viability in MCF-7 cells after treatment with varying concentrations of the compound over 48 hours. The IC50 value was found to be approximately 25 µM, indicating significant anticancer potential .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity: Compounds with thiol groups can inhibit enzymes involved in cellular signaling pathways.

- DNA Interaction: Quinazoline derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

特性

IUPAC Name |

ethyl 3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-2-19-13(17)7-8-20-9-12-15-11-6-4-3-5-10(11)14(18)16-12/h3-6H,2,7-9H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEYGZFTTLRFHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSCC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。